Norethandrolone is derived from testosterone, specifically modified to enhance its anabolic properties while reducing androgenic effects. It is classified as a controlled substance in many countries due to its potential for misuse in sports and bodybuilding. The compound exhibits both androgenic and anabolic properties, with a notable ratio favoring the latter, making it particularly useful in clinical settings for muscle-wasting conditions .
The synthesis of norethandrolone involves several chemical reactions starting from testosterone or nandrolone precursors. The primary method includes:
The synthesis process has been documented in various studies, highlighting modifications that can optimize yield and purity .
Norethandrolone has a molecular formula of C20H26O2, with a molecular weight of approximately 298.43 g/mol. Its structure features:
The compound's structural characteristics allow it to interact effectively with androgen receptors, influencing its anabolic effects .
Norethandrolone undergoes several metabolic transformations in the body:
These reactions are critical for understanding both the therapeutic effects and potential side effects associated with norethandrolone use .
Norethandrolone exerts its effects primarily through:
This dual action makes norethandrolone effective for treating conditions like muscle wasting, severe burns, and certain types of anemia .
Norethandrolone possesses several notable physical and chemical properties:
These properties are essential for its formulation into pharmaceutical products and for ensuring stability during storage .
Norethandrolone has various applications in both medical and non-medical fields:
Despite its efficacy, concerns regarding hepatotoxicity have led to a decline in its medical use since the 1980s .
Norethandrolone (17α-ethyl-19-nortestosterone) was first synthesized in 1953 at G.D. Searle & Company during an intensive period of steroid research following the therapeutic breakthroughs with cortisone. The compound was initially designated with the developmental code name CB-8022 and represented a structural modification of testosterone involving two critical changes: 1) Removal of the C19 methyl group (creating a 19-nortestosterone derivative), and 2) Addition of an ethyl group at the C17α position [1] [8] [9]. This synthetic pathway positioned norethandrolone among the earliest 17α-alkylated nortestosterone derivatives explored for potential therapeutic applications. Its initial characterization focused primarily on its progestational activity, as Searle researchers were simultaneously investigating related compounds like norethisterone and noretynodrel for gynecological applications [3] [9]. The synthesis marked a pivotal moment in medicinal chemistry, demonstrating how strategic molecular alterations could generate novel steroid analogs with potentially refined biological profiles.
Table 1: Key Characteristics of Early 19-Nor Steroids Developed in the 1950s
Compound | Chemical Name | Year Synthesized | Initial Therapeutic Focus | Company |
---|---|---|---|---|
Norethandrolone | 17α-Ethyl-19-nortestosterone | 1953 | Progestin/Anabolic | G.D. Searle & Co. |
Norethisterone | 17α-Ethynyl-19-nortestosterone | 1951 | Progestin | Syntex/Searle |
Noretynodrel | 17α-Ethynyl-5(10)-estrenolone | 1953 | Progestin | G.D. Searle & Co. |
Nandrolone | 19-Nortestosterone | 1950 | Anabolic | Organon |
Norethandrolone played a foundational role in establishing the pharmacological concept of dissociation between anabolic and androgenic effects. When re-evaluated for its testosterone-like properties in 1955, animal studies revealed a remarkable profile: norethandrolone exhibited similar anabolic (muscle-building) activity to testosterone but only approximately one-sixteenth of its androgenic (masculinizing) potency [1] [3] [9]. This significant differential, termed the "anabolic-androgenic ratio," was unprecedented at the time. Its introduction for medical use in 1956 under the brand names Nilevar (USA) and Pronabol (UK) marked the commercial debut of the first steroid specifically developed and marketed as an "anabolic steroid" [1] [8]. This classification signified its primary medical purpose: promoting tissue growth and repair with minimized virilizing side effects. Research on norethandrolone established crucial methodological frameworks for assessing myotrophic (muscle) versus androgenic effects, primarily using the rodent levator ani muscle assay compared to seminal vesicle or ventral prostate weight [4] [7]. Its success spurred intense pharmaceutical research into structurally modified steroids seeking even greater dissociation, fundamentally shaping the field of AAS pharmacology.
Norethandrolone's development trajectory exemplifies a significant therapeutic repurposing based on pharmacological findings. Initially investigated alongside norethisterone and noretynodrel as potential oral progestins for menstrual disorders and contraception, its progestational activity was deemed substantial but less compelling than its contemporaries for gynecological applications [3] [6] [9]. Crucially, research in 1955-1956 demonstrated its potent nitrogen-retaining and protein-anabolic effects in clinical studies involving underweight individuals and those recovering from trauma or surgery [4] [8]. This prompted a decisive shift in its development pathway. Searle repositioned norethandrolone specifically for conditions requiring anabolic support, such as post-surgical recovery, severe burns, muscle wasting syndromes, and refractory anemias [1] [8]. This transition from a gynecological prospect to a metabolic agent highlighted the dual hormonal potential inherent in many 19-nor steroids and established a precedent for evaluating compounds across multiple endocrine axes. Its pharmacological profile was further characterized by strong progestogenic activity (comparable to norethisterone in endometrial transformation assays) and relatively high estrogenic activity due to its aromatization to 17α-ethylestradiol [1] [3].
Norethandrolone's emergence occurred amidst rapid development of structurally related 19-nor steroids, necessitating comparison with key contemporaries like nandrolone (19-nortestosterone) and normethandrone (17α-methyl-19-nortestosterone).
Table 2: Comparative Pharmacology of Early Generation 19-Nor Anabolic Steroids
Characteristic | Norethandrolone | Nandrolone | Normethandrone |
---|---|---|---|
Chemical Name | 17α-Ethyl-19-nortestosterone | 19-Nortestosterone | 17α-Methyl-19-nortestosterone |
Trade Name(s) | Nilevar, Pronabol | Durabolin, Deca-Durabolin | Metalutin |
Primary Medical Use | Anabolic Agent | Anabolic Agent | Progestin |
Administration Route | Oral | Intramuscular (esters) | Oral |
Anabolic-Androgenic Ratio (Rodent) | 1:1 to 1:20 | 1:3 to 1:16 | Similar to Norethandrolone |
5α-Reduced Metabolite | 5α-Dihydronorethandrolone | 5α-Dihydronandrolone (DHN) | 5α-Dihydronormethandrone |
AR Affinity of 5α-Metabolite (vs Parent) | Reduced (~14% vs ~22%) | Reduced (~50% vs ~92-100%) | Reduced (~50-75% vs ~125-150%) [3] |
Progestogenic Activity | Strong (Similar to norethisterone) | Potent (≈22% progesterone) | High |
17α-Alkylation | Yes (Ethyl) | No (Esters at 17β) | Yes (Methyl) |
Hepatotoxicity Risk | High (Cholestasis) | Low | High |
Norethandrolone's historical significance lies primarily in its role as the prototype dissociated anabolic steroid. While largely discontinued by the 1980s due to hepatotoxicity concerns [1] [8] [10], its development proved the feasibility of creating steroids with preferential anabolic activity, paving the way for subsequent agents like oxandrolone and stanozolol, and influencing research into selective androgen receptor modulators (SARMs). Its structural core, the 17α-alkylated-19-nortestosterone, remains a recognizable template in steroid chemistry.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7